molecular formula C10H8Cl2O2 B3034503 3,5-Dichloro-2-(prop-2-en-1-yloxy)benzaldehyde CAS No. 181280-06-8

3,5-Dichloro-2-(prop-2-en-1-yloxy)benzaldehyde

Cat. No. B3034503
M. Wt: 231.07 g/mol
InChI Key: OUKIZWDFBYWKIZ-UHFFFAOYSA-N
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Description

The compound 3,5-Dichloro-2-(prop-2-en-1-yloxy)benzaldehyde is a chemical that is presumed to have a benzaldehyde core with additional functional groups attached to it. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds which can help infer some of the properties and reactivity of the compound . For instance, the regioselective protection of hydroxyl groups in benzaldehyde derivatives is a common synthetic strategy that can be related to the synthesis of various substituted benzaldehydes .

Synthesis Analysis

Although the exact synthesis of 3,5-Dichloro-2-(prop-2-en-1-yloxy)benzaldehyde is not described in the provided papers, the synthesis of similar compounds involves the protection of hydroxyl groups and subsequent reactions to introduce other substituents. For example, the regioselective protection of the 4-hydroxyl group of 3,4-dihydroxy-benzaldehyde has been achieved using various protecting groups, which suggests that similar strategies could be employed in the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of 3,5-Dichloro-2-(prop-2-en-1-yloxy)benzaldehyde can be inferred to some extent from the related compound 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde, which has been characterized by various spectroscopic techniques and X-ray analysis . The presence of substituents on the benzaldehyde ring can significantly affect the electronic distribution and steric hindrance, which in turn influences the reactivity and crystal structure of the compound.

Chemical Reactions Analysis

The reactivity of 3,5-Dichloro-2-(prop-2-en-1-yloxy)benzaldehyde can be speculated based on the reactivity of similar compounds. The presence of electron-withdrawing groups such as chloro substituents can make the aldehyde group more electrophilic, thus more reactive towards nucleophilic addition reactions. The alkoxy group may also participate in various chemical reactions, depending on the conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,5-Dichloro-2-(prop-2-en-1-yloxy)benzaldehyde are not directly provided in the papers. However, based on the properties of similar compounds, it can be expected to have distinct spectroscopic signatures such as NMR and IR peaks corresponding to its functional groups. The presence of chloro substituents likely increases the compound's density and boiling point compared to unsubstituted benzaldehyde .

Scientific Research Applications

  • Antioxidant, Antimicrobial, and Anticancer Properties : A study by Konuş et al. (2019) synthesized derivatives of 2-(Prop-2-yn-1-yloxy)benzaldehyde, demonstrating their significant antioxidant, antimicrobial, and anticancer properties. Specifically, these compounds showed high activity against breast adenocarcinoma cell line MCF-7 (Konuş et al., 2019).

  • Magnetic Properties in Chemistry : Zhang et al. (2013) investigated tetranuclear complexes involving 3,5-dichloro-2-hydroxy-benzaldehyde, exploring their syntheses, structures, and magnetic properties. These findings have implications in the field of inorganic chemistry (Zhang et al., 2013).

  • Fluorometric Detection of Pollutants : Chattopadhyay et al. (2018) synthesized Schiff base ligands using 3,5-Dichloro-2-hydroxy benzaldehyde for the detection of nitroaromatic pollutants, a significant application in environmental monitoring (Chattopadhyay et al., 2018).

  • Synthesis of Bioactive Compounds : Research by Moshkin and Sosnovskikh (2013) utilized derivatives of benzaldehyde, which includes compounds structurally related to 3,5-Dichloro-2-(prop-2-en-1-yloxy)benzaldehyde, in the synthesis of bioactive compounds, highlighting its relevance in synthetic organic chemistry (Moshkin & Sosnovskikh, 2013).

  • Pharmaceutical Applications : Ma et al. (2017) isolated compounds structurally similar to 3,5-Dichloro-2-(prop-2-en-1-yloxy)benzaldehyde from Daphniphyllum macropodum Miq, showing significant antiproliferative activity on human NSCLC cell lines, indicating potential pharmaceutical applications (Ma et al., 2017).

  • Catalysis in Organic Synthesis : Gawade et al. (2014) described catalyst-dependent metathesis reactions involving compounds related to 3,5-Dichloro-2-(prop-2-en-1-yloxy)benzaldehyde, showcasing its role in advancing synthetic methodologies in organic chemistry (Gawade et al., 2014).

  • Chemical Synthesis and Crystallography : Research by Salian et al. (2018) involved the synthesis of chalcone derivatives structurally related to 3,5-Dichloro-2-(prop-2-en-1-yloxy)benzaldehyde, contributing to the field of crystallography and chemical synthesis (Salian et al., 2018).

  • Enzymatic Catalysis in Organic Chemistry : Kühl et al. (2007) explored the enzymatic catalysis involving benzaldehyde derivatives, indicating the potential of 3,5-Dichloro-2-(prop-2-en-1-yloxy)benzaldehyde in biocatalysis and organic synthesis (Kühl et al., 2007).

properties

IUPAC Name

3,5-dichloro-2-prop-2-enoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O2/c1-2-3-14-10-7(6-13)4-8(11)5-9(10)12/h2,4-6H,1,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUKIZWDFBYWKIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C=C(C=C1Cl)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-2-(prop-2-en-1-yloxy)benzaldehyde

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 5.0 g of 3,5-dichlorosalicylaldehyde in 50 ml of DMF was treated with 3.23 g of potassium-tert.-butylate and 6.6 g of allyl iodide and stirred under argon at 65° C. After 2 hours the reaction mixture was concentrated, treated with ice-water and extracted with ethyl acetate. The organic phases were dried over sodium sulphate and concentrated. The residue was chrromatographed over silica gel and gave 5.5 g of 2-allyloxy-3,5-dichloro-benzaldehyde; MS (EI) m/z 230/232 M+.
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5 g
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potassium tert.-butylate
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3.23 g
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6.6 g
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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